molecular formula C11H7BrF3NO2 B1413838 Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate CAS No. 1805023-21-5

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate

Cat. No.: B1413838
CAS No.: 1805023-21-5
M. Wt: 322.08 g/mol
InChI Key: BVSSNXAFTFNVTN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups on a benzene ring, which is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation:

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

  • Esterification: The final step involves esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typical reagents.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) are used, often under basic conditions.

Major Products Formed:

  • Oxidation: 3-bromo-2-cyano-6-(trifluoromethyl)benzoic acid

  • Reduction: 3-bromo-2-cyano-6-(trifluoromethyl)aniline

  • Substitution: 3-cyano-2-(trifluoromethyl)benzene derivatives

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate

  • Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate

  • Ethyl 3-bromo-2-cyano-6-(chloromethyl)benzoate

Uniqueness: Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity. The trifluoromethyl group, in particular, imparts significant electronic effects that can alter the compound's behavior compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)8(12)4-3-7(9)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSSNXAFTFNVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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